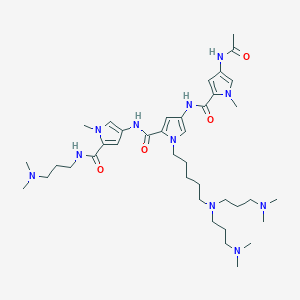
Dien-microgonotropen-c
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dien-microgonotropen-c, also known as this compound, is a useful research compound. Its molecular formula is C39H65N11O4 and its molecular weight is 752 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Distamycins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
Dien-microgonotropen-c belongs to a class of compounds known as microgonotropens, which are characterized by their ability to bind selectively to DNA. The structure of this compound enables it to interact with specific DNA sequences, particularly those rich in adenine-thymine (A-T) pairs. This selectivity is crucial for its applications in research and medicine.
Applications in Molecular Biology
-
DNA Binding Studies
- This compound has been extensively studied for its ability to form complexes with DNA oligomers. Research indicates that it binds to A-T-rich regions, which is significant for understanding DNA-protein interactions . This property is utilized in various experimental setups to investigate the dynamics of DNA binding and the effects of small molecules on nucleic acid stability.
-
Antisense Oligonucleotide Development
- The compound's specificity for certain DNA sequences makes it a candidate for developing antisense oligonucleotides. These oligonucleotides can be designed to inhibit gene expression by binding to complementary mRNA sequences, thereby providing a potential therapeutic approach for diseases caused by overexpression of specific genes .
-
Fluorescent Probes
- This compound can be tagged with fluorescent markers to create probes for detecting specific DNA sequences in cellular environments. This application is particularly valuable in genomic studies and diagnostics, allowing researchers to visualize and quantify gene expression levels.
Therapeutic Applications
- Cancer Treatment
-
Gene Therapy
- As part of gene therapy approaches, this compound could be employed to deliver therapeutic genes into cells. Its binding affinity for specific DNA sequences can facilitate the targeted delivery of genetic material, enhancing the efficacy of gene therapy protocols.
Case Study 1: Interaction with DNA Oligomers
A study conducted using NMR spectroscopy demonstrated the stoichiometry and structural characteristics of complexes formed between this compound and DNA oligomers. The findings revealed that the compound forms stable 1:1 complexes with specific sequences, providing insights into its binding mechanisms and potential applications in drug design .
Case Study 2: Antisense Oligonucleotide Efficacy
Research evaluating the effectiveness of antisense oligonucleotides designed using this compound showed promising results in downregulating target genes associated with various cancers. The study highlighted the compound's potential as a therapeutic agent in precision medicine .
Eigenschaften
CAS-Nummer |
142155-06-4 |
|---|---|
Molekularformel |
C39H65N11O4 |
Molekulargewicht |
752 g/mol |
IUPAC-Name |
4-acetamido-N-[1-[5-[bis[3-(dimethylamino)propyl]amino]pentyl]-5-[[5-[3-(dimethylamino)propylcarbamoyl]-1-methylpyrrol-3-yl]carbamoyl]pyrrol-3-yl]-1-methylpyrrole-2-carboxamide |
InChI |
InChI=1S/C39H65N11O4/c1-30(51)41-31-24-35(48(9)27-31)38(53)43-33-26-36(39(54)42-32-25-34(47(8)28-32)37(52)40-16-13-17-44(2)3)50(29-33)23-12-10-11-20-49(21-14-18-45(4)5)22-15-19-46(6)7/h24-29H,10-23H2,1-9H3,(H,40,52)(H,41,51)(H,42,54)(H,43,53) |
InChI-Schlüssel |
BISZENNUCURMAR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)CCCCCN(CCCN(C)C)CCCN(C)C)C |
Kanonische SMILES |
CC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCCN(C)C)C)CCCCCN(CCCN(C)C)CCCN(C)C)C |
Synonyme |
dien-microgonotropen-c |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















